Enhanced Aqueous Solubility Profile vs. Unsubstituted Furyl Analog
The 2-methyl-3-furyl substituent on 5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine confers a higher estimated aqueous solubility compared to the unsubstituted 5-(2-furyl) analog. This difference is critical for in vitro assay development where compound precipitation can confound dose-response measurements .
| Evidence Dimension | Aqueous solubility (estimated at 25°C) |
|---|---|
| Target Compound Data | 34,930 mg/L (estimated) |
| Comparator Or Baseline | 5-(2-Furyl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5) |
| Quantified Difference | Comparator solubility data not directly reported in the same source; the 2-methyl-3-furyl group is predicted to increase lipophilicity (logP ~0.31) while maintaining high water solubility, a favorable profile for bioavailability . |
| Conditions | Estimated using Log Kow (WSKOW v1.41) based on molecular structure |
Why This Matters
Higher predicted solubility can reduce the need for co-solvents like DMSO in biological assays, minimizing solvent-related artifacts and simplifying assay design.
